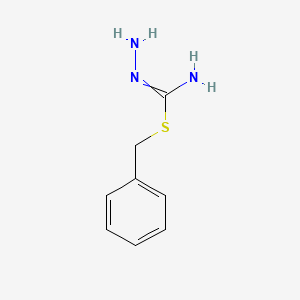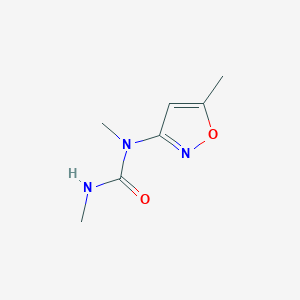
N,N'-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with dimethylamine and a suitable coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
On an industrial scale, the production of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Solvent recycling and waste minimization techniques are also employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline or isoxazoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted oxazole derivatives.
Scientific Research Applications
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is utilized in the development of advanced materials, such as conductive polymers and coordination complexes for electronic and optical applications.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N-(4,5-dimethyl-1,2-oxazol-3-yl)urea
- N,N’-Dimethyl-N-(5-methyl-1,2-thiazol-3-yl)urea
- N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-4-yl)urea
Uniqueness
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the specific positioning of the methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylurea moiety also imp
Properties
CAS No. |
55807-90-4 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1,3-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-6(9-12-5)10(3)7(11)8-2/h4H,1-3H3,(H,8,11) |
InChI Key |
RZRRGHNKJDHCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

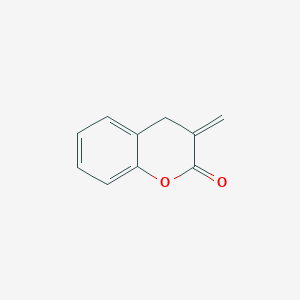

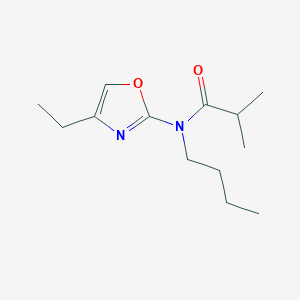
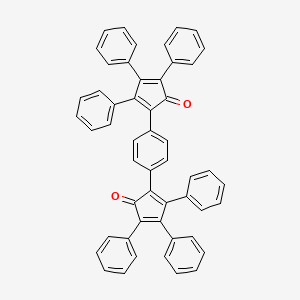
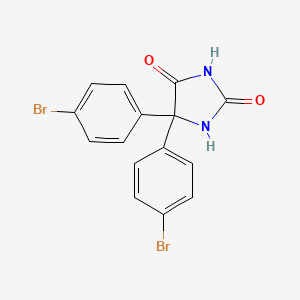
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
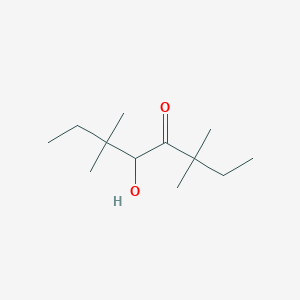
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
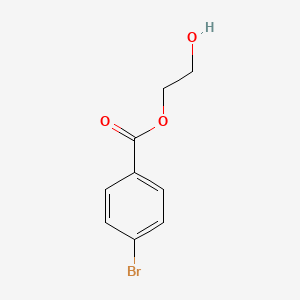
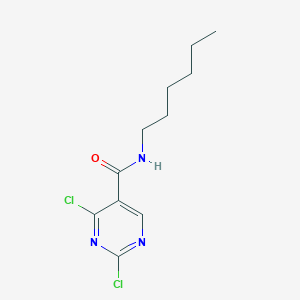
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
